2-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile
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Overview
Description
2-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile is a complex organic compound that features a pyrimidine core, a pyridine ring substituted with a trifluoromethyl group, and a pyrrolo[3,4-c]pyrrole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is to start with a pyridine derivative and introduce the trifluoromethyl group via a Pd-catalyzed amination reaction . The pyrimidine core can be synthesized through a series of condensation reactions involving appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA for oxidation, reducing agents like hydrogen gas for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways . For example, it may inhibit collagen prolyl 4-hydroxylases, thereby reducing collagen synthesis and fibrosis .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyrimidine and pyridine cores but lack the trifluoromethyl group and the pyrrolo[3,4-c]pyrrole moiety.
Bis(5-(Trifluoromethyl)pyridin-2-yl)amine: This compound contains the trifluoromethyl-substituted pyridine but differs in the rest of its structure.
Uniqueness
The uniqueness of 2-{5-[3-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile lies in its combination of structural features, which confer specific biological activities and potential therapeutic applications. The presence of the trifluoromethyl group enhances its binding affinity and selectivity, while the pyrrolo[3,4-c]pyrrole moiety contributes to its overall stability and reactivity .
Properties
Molecular Formula |
C17H15F3N6 |
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Molecular Weight |
360.34 g/mol |
IUPAC Name |
2-[2-[3-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C17H15F3N6/c18-17(19,20)14-2-1-4-22-15(14)25-7-11-9-26(10-12(11)8-25)16-23-5-3-13(6-21)24-16/h1-5,11-12H,7-10H2 |
InChI Key |
XIFPQJRFTLZYNF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC2CN1C3=C(C=CC=N3)C(F)(F)F)C4=NC=CC(=N4)C#N |
Origin of Product |
United States |
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